molecular formula C10H10O3 B195077 2,3-Dihydrobenzofuran-5-acetic acid CAS No. 69999-16-2

2,3-Dihydrobenzofuran-5-acetic acid

Cat. No. B195077
CAS RN: 69999-16-2
M. Wt: 178.18 g/mol
InChI Key: LALSYIKKTXUSLG-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran-5-acetic acid is a chemical compound with the molecular formula C10H10O3 . It appears as a white to light yellow crystal powder .


Synthesis Analysis

The synthesis of 2,3-Dihydrobenzofuran-5-acetic acid involves several steps. A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans . This redox-neutral [3 + 2] annulation offers chemoselectivity, good substrate/functional group compatibility, and profound synthetic potentials .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydrobenzofuran-5-acetic acid consists of 10 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The average mass is 178.185 Da and the monoisotopic mass is 178.062988 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydrobenzofuran-5-acetic acid include a density of 1.3±0.1 g/cm3, a boiling point of 345.8±11.0 °C at 760 mmHg, and a flash point of 142.1±12.8 °C . It also has a molar refractivity of 46.5±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 137.0±3.0 cm3 .

Scientific Research Applications

Anti-inflammatory Properties

A study highlighted the potential of 2,3-dihydrobenzofuran-5-acetic acids as anti-inflammatory agents. Introduction of a methyl group alpha to the acetic acid function in these compounds was found to enhance their anti-inflammatory activity significantly. Among them, alpha-(7-chloro-2,2-dimethyl-2,3-dihydrobenzofuran)-alpha-methyl-5-acetic acid showed the most potent activity (Hirose, Kuriyama, Kato, & Toyoshima, 1976).

Diuretic Properties

Another study reported on the diuretic properties of certain 2,3-dihydrobenzofuran compounds. These compounds, particularly substituted 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acids, were evaluated in rats and dogs and were found to be extremely potent as salidiuretics (Lee, Parks, Bunnell, Plattner, Field, & Giebisch, 1985).

Synthesis and Functionalization

Research into the synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols was conducted. A catalytic process using a mixture of DBU and acetic acid was developed to enable the conversion of a range of 2-allylphenols into 2-bromomethyl-2,3-dihydrobenzofurans (Furst, Cota, dos Santos Wanderley, & Alberto, 2020).

Germination Inhibition

Compounds derived from 2,3-dihydrobenzofurans, specifically (5-butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid, were isolated and identified as germination inhibitory constituents in certain plant species (Oh, Lee, Lee, Lee, Lee, Chung, Kim, & Kwon, 2002).

Enzymic Oxidation Inhibition

A study explored the effect of carbofuran metabolites on the enzymic oxidation of indole-3-acetic acid. Some metabolites, including 2,2-dimethyl-7-hydroxy-2,3-dihydrobenzofuran, showed inhibition, which was reversible by higher substrate concentrations (Lee & Chapman, 1977).

Safety And Hazards

2,3-Dihydrobenzofuran-5-acetic acid may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists .

properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-2,5H,3-4,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALSYIKKTXUSLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372077
Record name (2,3-Dihydro-1-benzofuran-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrobenzofuran-5-acetic acid

CAS RN

69999-16-2
Record name 2,3-Dihydro-5-benzofuranacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69999-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydrobenzofuran-5-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069999162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,3-Dihydro-1-benzofuran-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIHYDROBENZOFURAN-5-ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJC7B2CBF2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide (5.0 g) was heated at reflux in a solution of acetic acid (20 ml), concentrated sulfuric acid (3.0 ml) and water (4.5 ml). After 3 hours the reaction mixture was cooled and added to water. The product was extracted with ethyl acetate and the combined extracts washed five times with water. The organic solution was then extracted with aqueous saturated sodium bicarbonate solution. The aqueous solution was then acidified and extracted with ethyl acetate. The combined extracts were dried over sodium sulfate and evaporated to give a residue which was recrystallized from acetone/hexane to give 2,3-dihydrobenzofuran-5-ylacetic acid, m.p.--96°-98° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Hirose, S Kuriyama, Y Kato… - Journal of Medicinal …, 1976 - ACS Publications
Acknowledgment. The authors are grateful to Mr. Charles E. Strattan for his excellent technical assistance. Mr. PP Rowell was supported by a NIH predoctoral training grant (GM-00760). …
Number of citations: 9 pubs.acs.org
MD Meyer, AA Hancock, K Tietje… - Journal of medicinal …, 1997 - ACS Publications
In search of an α 2 -antagonist/5-HT uptake inhibitor as a potential new class of antidepressant with a more rapid onset of action, compound 3 was prepared and observed to possess …
Number of citations: 57 pubs.acs.org

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